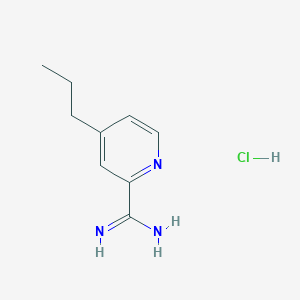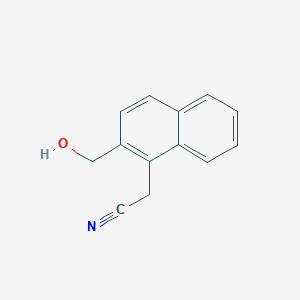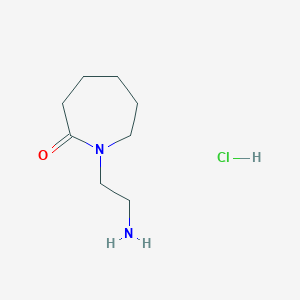
1-(2-Aminoethyl)azepan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Aminoethyl)azepan-2-one hydrochloride involves several steps. One common method includes the reaction of azepan-2-one with 2-aminoethyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Aminoethyl)azepan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation .
Scientific Research Applications
1-(2-Aminoethyl)azepan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)azepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(2-Aminoethyl)azepan-2-one hydrochloride can be compared with other similar compounds such as:
1-(2-Aminoethyl)piperidin-2-one hydrochloride: This compound has a similar structure but with a piperidine ring instead of an azepane ring.
1-(2-Aminoethyl)hexahydro-1H-azepin-2-one hydrochloride: This compound has a hexahydro-azepine ring, differing in the degree of saturation.
1-(2-Aminoethyl)azepan-2-one sulfate: This compound has a sulfate counterion instead of a chloride ion.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydrochloride salt, which can influence its reactivity and solubility properties .
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-(2-aminoethyl)azepan-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-7-10-6-3-1-2-4-8(10)11;/h1-7,9H2;1H |
InChI Key |
GMYOAQKGHNTQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



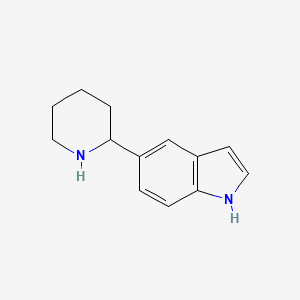

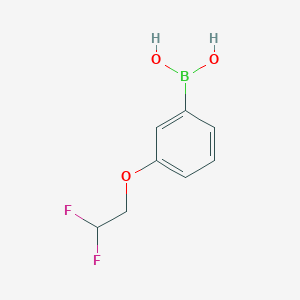

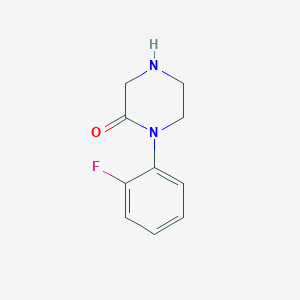
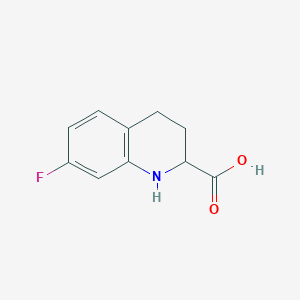

![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)
![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)
